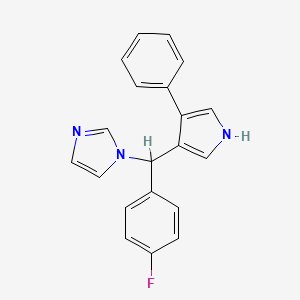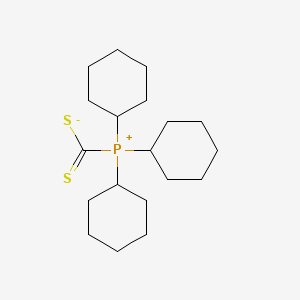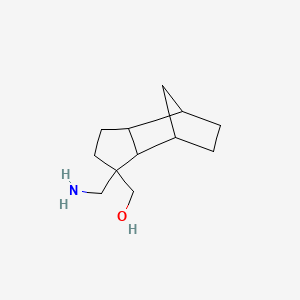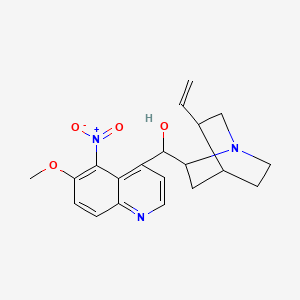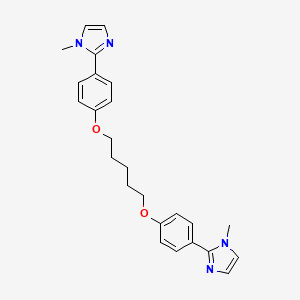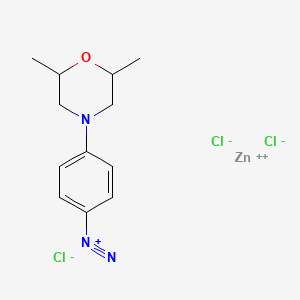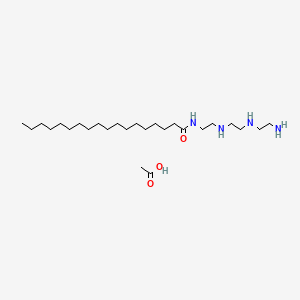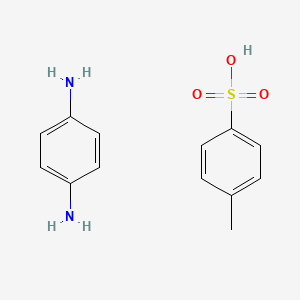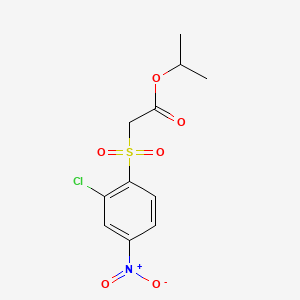
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is a chemical compound with a complex structure that includes acetic acid, a chlorinated nitrophenyl group, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenol with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then esterified with isopropanol in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. Safety measures are also crucial due to the handling of chlorinated and nitro compounds.
化学反応の分析
Types of Reactions
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of the nitro group, forming amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
科学的研究の応用
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenol: A precursor in the synthesis of the compound.
4-Chloro-2-nitrophenol: Another chlorinated nitrophenol with similar properties.
2,6-Dichloro-4-nitrophenol: A compound with additional chlorine atoms, affecting its reactivity.
Uniqueness
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
139326-50-4 |
|---|---|
分子式 |
C11H12ClNO6S |
分子量 |
321.73 g/mol |
IUPAC名 |
propan-2-yl 2-(2-chloro-4-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C11H12ClNO6S/c1-7(2)19-11(14)6-20(17,18)10-4-3-8(13(15)16)5-9(10)12/h3-5,7H,6H2,1-2H3 |
InChIキー |
FUDCIMPBOLJFCN-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






